Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate
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Description
Scientific Research Applications
Applications in Solvent and Reaction Medium
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide (DMSO) and Cosolvents
- Dimethyl sulfoxide (DMSO) is a widely used solvent in scientific research due to its unique properties, including low toxicity and environmental compatibility. It finds applications across various fields, from medicine and biotechnology to electrochemistry and laser physics. The study by Kiefer, Noack, and Kirchner (2011) reviews the literature on DMSO's hydrogen bonding interactions with co-solvent molecules, highlighting its role in enhancing the dissolution properties and influencing the molecular structures of involved molecules (Kiefer, Noack, & Kirchner, 2011).
Photocatalysis Applications
Oxidation of Nauseous Sulfur Compounds by Photocatalysis or Photosensitization
- The photocatalytic treatment of gaseous flows polluted by sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), has been actively researched. Cantau et al. (2007) discuss various TiO2-based photocatalytic processes designed for the oxidation of these compounds, aiming to reduce their harmful and malodorous effects in industrial and water treatment plants. This research illuminates the potential of photocatalytic materials, including those based on aromatic photosensitizers, for environmental applications (Cantau et al., 2007).
Biomedical and Therapeutic Applications
Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases
- Dimethyl sulfoxide (DMSO) is recognized for its therapeutic and pharmaceutical properties, such as anti-inflammatory, analgesic, and membrane penetration enhancement effects. Hoang et al. (2021) review its applications in treating human eye diseases, highlighting DMSO's potential as a safe, effective, and underexplored therapeutic agent in clinical ophthalmology (Hoang et al., 2021).
properties
IUPAC Name |
dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIZXIQFYFDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate |
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